molecular formula C7H10O B14489380 Bicyclo[2.2.1]hept-2-EN-1-OL CAS No. 63870-91-7

Bicyclo[2.2.1]hept-2-EN-1-OL

Cat. No.: B14489380
CAS No.: 63870-91-7
M. Wt: 110.15 g/mol
InChI Key: BXKVMQAJHSXYHX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-EN-1-OL, also known as norborneol, is a bicyclic compound with the molecular formula C7H10O. It is a derivative of norbornene, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]hept-2-EN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

63870-91-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-en-1-ol

InChI

InChI=1S/C7H10O/c8-7-3-1-6(5-7)2-4-7/h1,3,6,8H,2,4-5H2

InChI Key

BXKVMQAJHSXYHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)O

Origin of Product

United States

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